molecular formula C9H9NO2 B15331335 6-Methoxy-3-methylbenzo[c]isoxazole

6-Methoxy-3-methylbenzo[c]isoxazole

Cat. No.: B15331335
M. Wt: 163.17 g/mol
InChI Key: OOTKHAQPBOXKPX-UHFFFAOYSA-N
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Description

6-Methoxy-3-methylbenzo[c]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-3-methylbenzo[c]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of methoxy-substituted benzaldehyde with hydroxylamine to form an oxime, followed by cyclization to yield the isoxazole ring. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-3-methylbenzo[c]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

6-Methoxy-3-methylbenzo[c]isoxazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-3-methylbenzo[c]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

    3-Methylisoxazole: Similar in structure but lacks the methoxy group.

    6-Fluoro-3-methylbenzo[c]isoxazole: Contains a fluorine atom instead of a methoxy group.

    3,5-Dimethylisoxazole: Has an additional methyl group compared to 6-Methoxy-3-methylbenzo[c]isoxazole.

Uniqueness: this compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

6-methoxy-3-methyl-2,1-benzoxazole

InChI

InChI=1S/C9H9NO2/c1-6-8-4-3-7(11-2)5-9(8)10-12-6/h3-5H,1-2H3

InChI Key

OOTKHAQPBOXKPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=NO1)OC

Origin of Product

United States

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